
松柏醛
描述
Synthesis Analysis
Coniferyl aldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . It is also synthesized in response to high temperature stress in poplar stems, which results in increased lignin content . Dehydrogenation polymers (DHPs) are synthetic lignin polymers made directly in test tubes by co-incubating purified phenoloxidase enzymes, such as peroxidase or laccase, which are capable of radically oxidizing phenolic compounds, with phenylpropanoids of specific chemistry, such as coniferaldehyde monomers .Molecular Structure Analysis
The molecular formula of coniferaldehyde is C10H10O3, and its molecular weight is 178.1846 . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-13-10-7-8 (3-2-6-11)4-5-9 (10)12/h2-7,12H,1H3/b3-2+ .Chemical Reactions Analysis
Coniferaldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . It is also involved in the synthesis of lignin, a complex organic polymer that provides rigidity to plant cell walls .Physical And Chemical Properties Analysis
Coniferaldehyde has a density of 1.1562 g/cm3 at 101.5 ºC. Its melting point is 80-82°C (lit.), and its boiling point is 175°C5mm Hg (lit.). The refractive index of coniferaldehyde is 1.65635 .科学研究应用
食品和饮料行业的分析方法
松柏醛是一种酚醛,用于开发高效液相色谱 (HPLC) 方法,以分析白兰地中的酚类化合物。这种方法具有良好的分离度、高精度和灵敏度等优点,无需样品制备,证明对饮料行业的常规分析和质量控制有益 (Canas 等人,2003).
植物生物质利用和可持续农业
研究强调了木质素中松柏醛残基在提高植物生物质可持续利用中的重要性。松柏醛含量的增加提高了生物质在饲料、制浆和生物精炼等各种应用中的利用,而不会影响植物的生长和产量。特定的遗传途径调节松柏醛在木质素中的掺入,为针对性工业用途的植物木质素设计开辟了新途径 (山本等人,2020).
植物中的遗传和细胞调控
控制松柏醛掺入木质素的遗传和细胞机制对于植物的功能至关重要,例如直立姿态、水和矿物质传导以及抵御胁迫。威斯纳试验等先进的分析工具已被验证用于木质素中松柏醛的定量原位分析,从而可以更深入地了解其在植物细胞壁中的调控和积累 (布拉舍克等人,2020).
木脂素生产中的生物技术应用
松柏醛已被用作生物技术应用中的前体,例如增强亚麻毛根培养物中木脂素的产生。这种增强与特定基因和酶活性的增加有关,表明松柏醛在与木脂素生物合成相关的代谢途径中发挥作用 (Ahmadian Chashmi 等人,2016).
作用机制
Target of Action
Coniferaldehyde, a derivative of cinnamaldehyde, is a major precursor to lignin . It primarily targets the lignin biosynthesis pathway in plants . In the context of human health, coniferaldehyde has been found to interact with the NF-E2-related factor 2 (Nrf2) , a key regulator in the cellular defense mechanism against oxidative stress .
Mode of Action
In plants, coniferaldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . This is a crucial step in the lignin biosynthesis pathway. In the human body, coniferaldehyde acts as an agonist of Nrf2 . Upon activation, Nrf2 translocates to the nucleus, where it activates its downstream targets .
Biochemical Pathways
Coniferaldehyde plays a significant role in the lignin biosynthesis pathway in plants . It is involved in the formation of specific lignin subunits, contributing to the structural rigidity, resistance to degradation, and impermeability of plant cell walls . In humans, the activation of Nrf2 by coniferaldehyde leads to the upregulation of various cytoprotective genes, enhancing the body’s defense against oxidative stress .
Pharmacokinetics
It is known that coniferaldehyde is a low molecular weight phenol, which suggests it may be readily absorbed and distributed in the body
Result of Action
In plants, the incorporation of coniferaldehyde in lignified cells leads to changes in the lignin composition, affecting the plant’s structural properties and resistance to environmental stresses . In the human body, the activation of Nrf2 by coniferaldehyde can lead to enhanced cellular defense against oxidative stress, potentially offering protection against diseases associated with oxidative damage .
Action Environment
The action of coniferaldehyde can be influenced by various environmental factors. For instance, in plants, the incorporation of coniferaldehyde in lignified cells is regulated by autonomous biosynthetic routes for each cell type, distinct cell-to-cell cooperation between specific cell types, and cell wall layer-specific accumulation capacity . This process allows plants to adapt their properties and functions to developmental and environmental changes . In the human body, factors such as diet, lifestyle, and overall health status can potentially influence the action and efficacy of coniferaldehyde .
安全和危害
未来方向
Future studies could focus on deciphering the underlying genetic and molecular mechanisms that regulate the amount, linkage, and position of coniferaldehyde within the lignin polymer for each cell type . This could provide new possibilities for designing plant lignin for novel and targeted industrial uses .
属性
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBBWMURDFHNE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174685 | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20649-42-7 | |
| Record name | trans-Coniferaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of coniferaldehyde?
A1: The molecular formula of coniferaldehyde is C10H10O3 and its molecular weight is 178.18 g/mol.
Q2: How can coniferaldehyde be detected and quantified in wood and pulp samples?
A2: Several methods can be used to detect and quantify coniferaldehyde in wood and pulp samples. Fourier-transform Raman spectroscopy can identify specific Raman contributions at 1133 cm-1 that represent coniferaldehyde structures. [] Another technique uses the Wiesner test (phloroglucinol/HCl) for the quantitative in situ analysis of coniferaldehyde incorporation in lignin. []
Q3: Which spectroscopic techniques are useful for analyzing coniferaldehyde and its derivatives?
A3: NMR spectroscopy, particularly 2D 1H-13C correlated NMR, is highly valuable for identifying and characterizing coniferaldehyde and its derivatives in lignins. [] UV-VIS spectroscopy is also helpful for monitoring changes in coniferaldehyde content during reactions or treatments, particularly in the context of lignin analysis. [, , , , ]
Q4: What is the role of coniferaldehyde in lignin biosynthesis?
A4: Coniferaldehyde is a key intermediate in the biosynthesis of lignin, a complex phenolic polymer that strengthens and waterproofs plant cell walls. [] Traditionally considered a minor component, its significance increases in plants deficient in cinnamyl alcohol dehydrogenase (CAD), where it incorporates into lignin at higher levels. [, ]
Q5: How does CAD deficiency impact the incorporation of coniferaldehyde into lignin?
A5: CAD deficiency leads to an accumulation of hydroxycinnamaldehydes, including coniferaldehyde, at the expense of traditional monolignols. [, ] This results in lignins with elevated coniferaldehyde levels and altered structures, often characterized by increased 8-O-4 and 8-8 coupled units. [, , ]
Q6: What are the implications of increased coniferaldehyde incorporation on lignin properties and plant utilization?
A6: Lignins with elevated coniferaldehyde levels tend to be less cross-linked and exhibit altered physicochemical properties. [, ] These changes can impact the degradability of plant biomass, often making it more susceptible to enzymatic hydrolysis, which is beneficial for biofuel production and pulping processes. [, , , , ]
Q7: How does coniferaldehyde participate in radical coupling reactions during lignin polymerization?
A7: Coniferaldehyde, like traditional monolignols, undergoes radical coupling reactions mediated by enzymes like peroxidase and H2O2. [, , ] These reactions can occur between coniferaldehyde units themselves or with other lignin monomers, contributing to the structural diversity of lignin.
Q8: What are the major reaction pathways of coniferaldehyde with hydrogen peroxide and peracetic acid during bleaching?
A8: Both hydrogen peroxide and peracetic acid react with coniferaldehyde, cleaving its side chain either between the α, β double bond or the β, γ bond. [] Peracetic acid is generally more effective due to a faster reaction rate and less likelihood of generating new chromophores. []
Q9: Can coniferaldehyde be used as a precursor for the synthesis of other valuable compounds?
A9: Yes, feeding experiments with hairy root cultures demonstrate that coniferaldehyde can be used as a precursor for lignan production. [] For instance, adding coniferaldehyde to the culture media of Linum album hairy roots significantly enhanced the accumulation of lariciresinol and pinoresinol. []
Q10: Does coniferaldehyde possess any notable biological activities?
A10: Coniferaldehyde exhibits several biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. [, , ] It has shown promising results in preclinical studies for its potential to ameliorate metabolic disorders and Alzheimer's disease pathology. [, , ]
Q11: How does coniferaldehyde exert its neuroprotective effects in Alzheimer's disease models?
A11: Coniferaldehyde acts as an agonist of NF-E2-related factor 2 (Nrf2), a transcription factor involved in cellular defense mechanisms. [, ] By activating Nrf2 and its downstream targets, coniferaldehyde promotes neuronal viability, enhances Aβ clearance, reduces Aβ deposits, and preserves learning and memory function in AD mouse models. [, ]
Q12: What are the potential implications of coniferaldehyde's anti-platelet aggregation activity?
A12: Coniferaldehyde and related compounds from Cinnamomum cassia exhibit potent inhibitory effects on platelet aggregation induced by various agonists. [] This activity suggests its potential for developing treatments for cardiovascular diseases associated with platelet aggregation and thrombosis. []
Q13: What is the environmental impact of coniferaldehyde released during wood processing?
A13: While coniferaldehyde itself has not been extensively studied for its environmental impact, it is a natural component of wood and contributes to the chemical complexity of wood extracts and effluents generated during processing. [] Further research is needed to fully understand its fate and effects in the environment.
Q14: What analytical techniques are used to study the incorporation of coniferaldehyde into lignin?
A14: A combination of techniques is employed to analyze coniferaldehyde incorporation in lignin. These include:
- NMR spectroscopy: Provides detailed structural information on lignin polymers, including the presence and linkage types of coniferaldehyde units. [, , , ]
- Thioacidolysis: A chemical degradation method used to quantify lignin content and determine the monomer composition, revealing the relative abundance of coniferaldehyde-derived units. [, ]
- Gas chromatography-mass spectrometry (GC-MS): Enables the identification and quantification of coniferaldehyde and its degradation products, especially after specific chemical treatments or pyrolysis. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


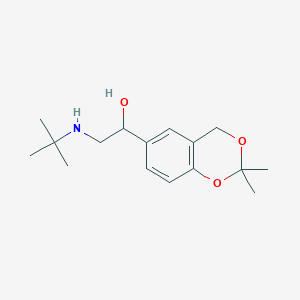
![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)
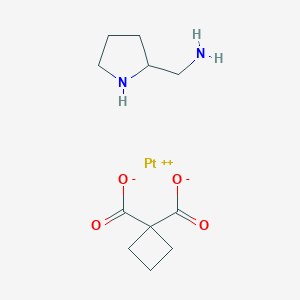
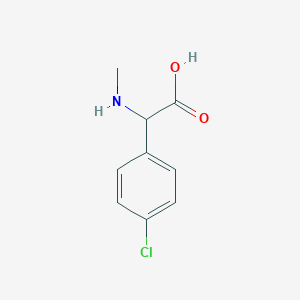
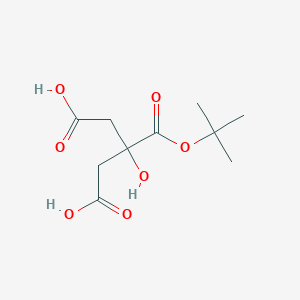
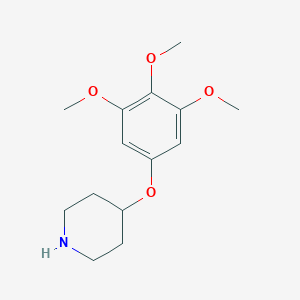
![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
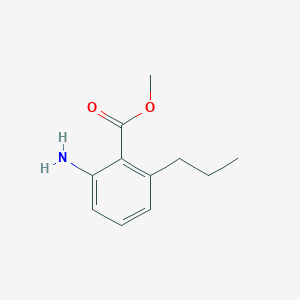


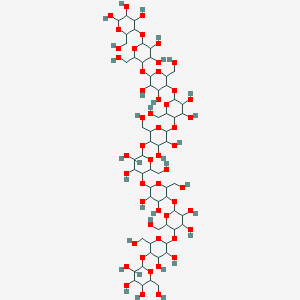

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)